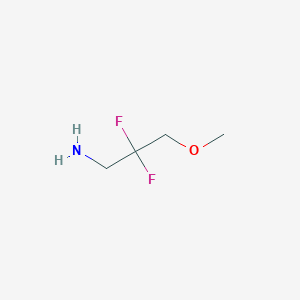
2,2-Difluoro-3-methoxypropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-methoxypropan-1-amine is an organic compound with the molecular formula C4H9F2NO It is characterized by the presence of two fluorine atoms, a methoxy group, and an amine group attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-methoxypropan-1-amine typically involves the fluorination of appropriate precursors. One common method is the reaction of 3-methoxypropan-1-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous purification steps such as distillation and recrystallization to achieve high purity levels required for industrial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amine groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of difluoro-methoxypropanoic acid.
Reduction: Formation of difluoro-methoxypropane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-methoxypropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-3-methoxypropan-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or modulation of biological pathways, making it a valuable compound in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
2,2-Difluoro-3-methoxypropan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
3-Methoxypropan-1-amine: Lacks the fluorine atoms, resulting in different chemical properties.
2,2-Difluoroethanol: Contains fluorine atoms but has a simpler structure.
Uniqueness: 2,2-Difluoro-3-methoxypropan-1-amine is unique due to the presence of both fluorine atoms and an amine group, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it particularly useful in applications requiring specific chemical and biological interactions.
Eigenschaften
Molekularformel |
C4H9F2NO |
|---|---|
Molekulargewicht |
125.12 g/mol |
IUPAC-Name |
2,2-difluoro-3-methoxypropan-1-amine |
InChI |
InChI=1S/C4H9F2NO/c1-8-3-4(5,6)2-7/h2-3,7H2,1H3 |
InChI-Schlüssel |
OPKBWQCCKKKRRG-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


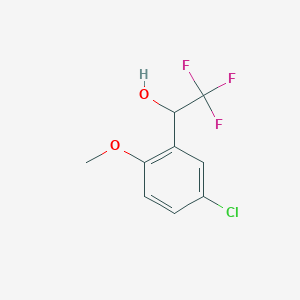
![3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol](/img/structure/B13224218.png)
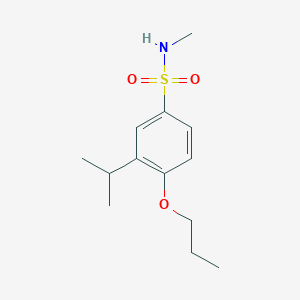
![1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate](/img/structure/B13224221.png)
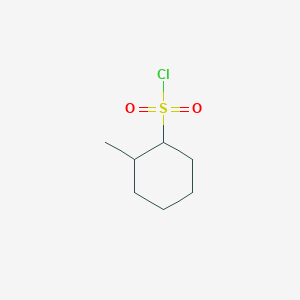
![{5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13224245.png)


![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13224253.png)
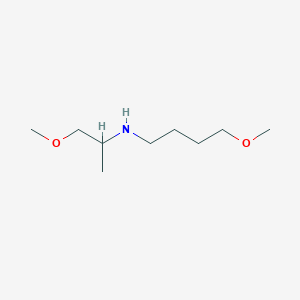
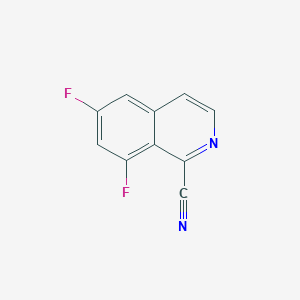

![Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13224281.png)
![1-[2-Amino-1-(3-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13224282.png)
